molecular formula C15H14ClN3O3 B5152811 2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide

Cat. No.: B5152811
M. Wt: 319.74 g/mol
InChI Key: FCIHTRIUVSXJOW-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide is a chemical compound with a complex structure, featuring a benzylamino group, a chloro-nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide typically involves the reaction of 2-chloro-4-nitroaniline with benzylamine in the presence of acetic anhydride. The reaction conditions often include:

    Solvent: Acetonitrile or dimethylformamide (DMF)

    Temperature: 60-80°C

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The benzylamino group can be oxidized to form corresponding imines or amides.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of 2-(benzylamino)-N-(2-amino-4-nitrophenyl)acetamide.

    Oxidation: Formation of imines or amides depending on the oxidizing agent used.

Scientific Research Applications

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its benzylamino group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c16-13-8-12(19(21)22)6-7-14(13)18-15(20)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIHTRIUVSXJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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